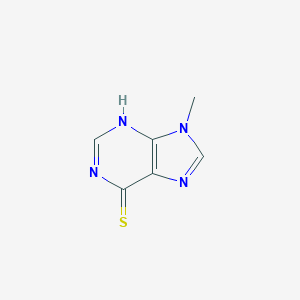

6-Mercapto-9-methylpurine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-methyl-3H-purine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAZBCXPLJHIIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1NC=NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143420 | |

| Record name | 6H-Purine-6-thione, 1,9-dihydro-9-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-20-8 | |

| Record name | 9-Methyl-6-mercaptopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methyl-6-thiopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6H-Purine-6-thione, 1,9-dihydro-9-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-MERCAPTO-9-METHYLPURINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6H-PURINE-6-THIONE, 1,9-DIHYDRO-9-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTB93BBD56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization Strategies Applicable to 6 Mercapto 9 Methylpurine

Established Synthetic Routes for 6-Mercaptopurine (B1684380) and its N-Substituted Analogues

Direct alkylation of 6-mercaptopurine often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product under thermodynamic control. nih.gov However, achieving regioselectivity for the N9 position, to yield 6-mercapto-9-methylpurine, can be accomplished through several methods. One common approach involves the alkylation of 6-chloropurine (B14466) with a methylating agent, followed by thiation. researchgate.net The methylation of 6-chloropurine with various alkyl halides in dimethyl sulfoxide (B87167) has been shown to produce a mixture of N9 and N7-alkylpurines, with the N9 isomer being predominant. researchgate.net Microwave irradiation can accelerate the N9-alkylation of purines, often leading to reduced formation of byproducts. researchgate.net

Thiation, the introduction of a sulfur atom, is a key step in these syntheses. A classic method for converting a 6-oxo group (hypoxanthine) to a 6-thio group (6-mercaptopurine) involves heating with phosphorus pentasulfide in a high-boiling solvent like tetralin. gpatindia.com Alternatively, 6-chloropurine can be converted to 6-mercaptopurine by reaction with a sulfur source like sodium hydrosulfide (B80085) or thiourea. The direct thiation of purine (B94841) itself with elemental sulfur can also yield 8-mercaptopurine, and this method has been applied to other purine derivatives. electronicsandbooks.com

A study on the direct N7 regioselective tert-alkylation of 6-substituted purines highlights the influence of the substituent at the C6 position on the reaction's regioselectivity. nih.govacs.org While this study focused on N7-alkylation, it underscores the importance of the C6 substituent in directing the alkylation on the purine ring.

Multi-step syntheses provide a versatile platform for introducing a wide range of substituents at the C6 and N9 positions of the purine scaffold. nih.govresearchgate.net A common strategy begins with a substituted pyrimidine, which is then cyclized to form the purine ring system. For instance, 6-chloro-4,5-diaminopyrimidine can be cyclized with various carboxylic acids or their derivatives to introduce a substituent at the C8 position. Subsequent nucleophilic aromatic substitution (SNAr) or palladium-catalyzed reactions at the C6 position allow for the introduction of diverse functionalities. nih.gov

A four-step synthesis for a series of 6,9-disubstituted purine analogs has been reported, starting from 6-chloropurine. nih.govresearchgate.net This involves the N9-benzylation of 6-chloropurine, followed by the introduction of various 4-substituted piperazines at the C6 position. nih.govresearchgate.net This modular approach allows for the systematic exploration of structure-activity relationships.

The Traube purine synthesis is a classical and highly versatile method that starts from a pyrimidine-4,5-diamine. thieme-connect.de By selecting appropriately substituted pyrimidines and cyclizing agents, a wide array of purine derivatives can be prepared. For example, cyclization of 5-amino-6-chloro-4-methylaminopyrimidine with ethyl orthoformate and acetic anhydride (B1165640) yields 9-methyl-6-chloropurine, a key intermediate for various 9-methyl-6-substituted purines. researchgate.net

| Starting Material | Reagents | Product | Reference |

| 6-Chloropurine | Alkyl halide, DMSO | 9-Alkyl-6-chloropurine & 7-Alkyl-6-chloropurine | researchgate.net |

| Hypoxanthine | Phosphorus pentasulfide, Tetralin | 6-Mercaptopurine | gpatindia.com |

| 6-Chloro-4,5-diaminopyrimidine | Arylcarboxylic acid, then Amine/Alkoxide | 6,8-Disubstituted-9-H-purine | nih.gov |

| 5-Amino-6-chloro-4-methylaminopyrimidine | Ethyl orthoformate, Acetic anhydride | 9-Methyl-6-chloropurine | researchgate.net |

| 6-Chloropurine | 4-Substituted benzyl (B1604629) bromide, then 4-Substituted piperazine (B1678402) | 6-(4-Substituted piperazino)-9-(4-substituted benzyl)purine | nih.govresearchgate.net |

Approaches for the Design and Synthesis of Advanced this compound Derivatives

Building upon the core this compound scaffold, various derivatization strategies can be employed to generate advanced analogs with tailored properties.

The synthesis of nucleoside and nucleotide analogs of 6-mercaptopurine is a well-established field, and these methods can be applied to create derivatives of this compound. These analogs often exhibit interesting biological activities. nih.govacs.org The synthesis of 6-mercaptopurine ribonucleotide and its esters has been reported, providing a template for the preparation of the corresponding 9-methylated nucleotide analogs. acs.orgnih.gov

One approach to synthesizing nucleoside analogs involves the glycosylation of the purine base. For instance, 5-amino-4-thiocarbamoyl-1-β-D-ribofuranosylimidazole can be cyclized to form 6-mercapto-9-β-D-ribofuranosylpurine (6-thioinosine). jst.go.jp This intermediate could potentially be methylated at the N9 position, although this specific reaction is not detailed in the provided sources. The synthesis of tricyclic nucleosides derived from 6-mercaptopurine ribonucleoside has also been explored. nih.gov

The synthesis of nucleotide analogs can be achieved by phosphorylation of the corresponding nucleoside. acs.org For example, simple esters of 6-mercaptopurine ribonucleotide have been prepared. acs.org The interaction between 6-mercaptopurine ribonucleoside 5'-monophosphate and DNA synthesis has been studied, highlighting the biological importance of these nucleotide derivatives. nih.gov

The synthesis of N-oxide derivatives of purines, including 6-mercaptopurine, has been investigated. scilit.comnih.gov The synthesis of 6-mercaptopurine 3-N-oxide has been described, and such compounds may have unique biological properties. scilit.comnih.gov The reaction of 6-methylpurine (B14201) 1-N-oxide with thiolacetic acid or diacetyl sulfide (B99878) can lead to the formation of 2- and 8-mercapto-6-methylpurine, demonstrating the reactivity of purine N-oxides. electronicsandbooks.com

The oxidative metabolism of 6-mercaptopurine leads to the formation of several metabolites, including 6-thiouric acid (6TUA), 8-hydroxy-6-mercaptopurine (8OH6MP), and 6-thioxanthine (B131520) (6TX). nih.gov The synthesis of these oxidative metabolites has been reported, often involving the oxidation of 6-mercaptopurine. nih.gov These synthetic methods could be applied to this compound to generate its corresponding oxidative metabolite analogs for further study.

The purine scaffold is a privileged structure in medicinal chemistry, and functionalized analogs of this compound can be designed to interact with specific biological targets. researchgate.netresearchgate.net The introduction of various substituents at the C6 and N9 positions can modulate the compound's electronic and steric properties, influencing its binding to enzymes or receptors. nih.govresearchgate.net

For example, a series of 6,9-disubstituted purine analogs with 4-substituted piperazine at C6 and 4-substituted benzyl at N9 have been synthesized and shown to possess cytotoxic activities. nih.govresearchgate.net The synthesis of asymmetrical disulfides of 6-mercaptopurine with heterocyclic moieties has also been reported as a strategy to enhance therapeutic efficacy. researchgate.net Furthermore, the introduction of a β-naphthalene group at the sulfur of 6-mercaptopurine has led to a derivative with significant anti-cancer activity. researchgate.net These examples demonstrate the potential for creating a diverse library of functionalized this compound analogs for exploring various biological targets.

| Derivative Type | Synthetic Strategy | Key Intermediates/Reagents | Reference |

| Nucleoside Analogues | Glycosylation of purine base | Glycosyl donors, Coupling agents | nih.govjst.go.jp |

| Nucleotide Analogues | Phosphorylation of nucleoside | Phosphorylating agents (e.g., POCl3) | acs.orgnih.gov |

| N-Oxide Analogues | Oxidation of purine nitrogen | Oxidizing agents (e.g., peroxy acids) | scilit.comnih.gov |

| Oxidative Metabolites | Oxidation of mercapto group | Oxidizing agents | nih.gov |

| Functionalized Analogues | Substitution at C6 and N9 | Various nucleophiles and electrophiles | nih.govresearchgate.netresearchgate.netresearchgate.net |

Cellular and Molecular Responses to 6 Mercapto 9 Methylpurine in in Vitro Systems

Cellular Proliferation and Viability Assays in Diverse Cell Line Models

The cytotoxic effects of 6-Mercapto-9-methylpurine (6-MMP), a major metabolite of the thiopurine drug 6-mercaptopurine (B1684380) (6-MP), have been investigated in various in vitro systems. Research in this area is often contextualized by the metabolism of the parent drug, with studies correlating cellular responses to the intracellular concentrations of 6-MMP. Direct application of 6-MMP in cytotoxicity assays is less commonly documented, with many studies focusing on its ribonucleoside derivatives.

Detailed Research Findings

In studies utilizing human peripheral blood mononuclear cells (PBMCs) from patients with acute lymphoblastic leukemia (ALL) and the Molt-3 human leukemia cell line, the cellular response to the parent compound 6-MP was directly linked to metabolite levels. A WST-1 cytotoxicity assay established a mean IC50 (the concentration required to inhibit 50% of cell proliferation) for 6-MP at 10 µM in Molt-3 cells and healthy PBMCs. Patient-derived cells were then classified as sensitive, responders, or non-responders based on their viability percentage when exposed to this IC50 concentration. A significant finding was the association between the intracellular levels of the 6-MMP metabolite and the cytotoxicity classification. Specifically, non-responder cells with higher cell viability showed a positive association with elevated levels of 6-MMP, a phenomenon sometimes referred to as hypermethylation or MMP shunting.

In a study on rat hepatoma cells, the cyclic nucleotide form of 6-methylmercaptopurine (B131649) was found to be cytotoxic. The research suggested that this effect was primarily due to its conversion to the 5'-nucleotide form within the cell. aacrjournals.org

Investigations into the Jurkat T-cell acute lymphoblastic leukemia cell line have provided further insights into the antiproliferative effects of thiopurines. Treatment with 50 µM of 6-MP, the precursor to 6-MMP, resulted in a significant, time-dependent reduction in cell viability. nih.gov After a 48-hour incubation period, a viability reduction of approximately 30% was observed compared to untreated control cells. nih.gov This decrease in viability was attributed to both an increase in apoptosis and a modest reduction in cell proliferation. nih.gov

The table below summarizes the findings from the in vitro cytotoxicity analysis on patient-derived PBMCs and the Molt-3 cell line, where cellular response to 6-MP was correlated with 6-MMP metabolite levels.

| Cell Line / Type | Assay Method | Reference Compound & Concentration | Key Findings Related to 6-MMP | Citation |

|---|---|---|---|---|

| Patient-Derived PBMCs (from ALL patients) | WST-1 Assay | 6-Mercaptopurine (6-MP) at 10 µM (IC50) | Cellular response (sensitive, responder, non-responder) showed a significant association with intracellular 6-MMP levels. Non-responders had higher 6-MMP levels. | |

| Molt-3 (Human Leukemia) | WST-1 Assay | 6-Mercaptopurine (6-MP) | An IC50 of 10 µM for 6-MP was established, which served as the benchmark concentration for patient cell stratification. |

The following table details the observed effects of the parent compound 6-MP on the Jurkat cell line, a process in which 6-MMP is a key metabolic product.

| Cell Line | Treatment | Concentration | Incubation Time | Observed Effect on Cell Viability | Citation |

|---|---|---|---|---|---|

| Jurkat (T-cell leukemia) | 6-Mercaptopurine (6-MP) | 50 µM | 48 hours | ~30% reduction in cell viability compared to vehicle control. | nih.gov |

Structure Activity Relationship Sar and Computational Chemistry Approaches in 6 Mercapto 9 Methylpurine Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. spu.edu.synih.gov By identifying key molecular descriptors that influence a compound's efficacy, QSAR models can predict the activity of novel, unsynthesized molecules, thereby streamlining the drug discovery process. spu.edu.sy

In the context of purine (B94841) derivatives, 3D-QSAR studies have been instrumental in understanding the structural requirements for their cytotoxic effects. For instance, a study on 2,6,9-trisubstituted purine derivatives revealed that steric properties, contributing to 70% of the model, were more influential than electronic properties (30%) in determining cytotoxicity. imtm.cz The models indicated that an arylpiperazinyl group at the C6 position of the purine ring enhances cytotoxic activity, whereas bulky substituents at the C2 position are detrimental. imtm.cz Such insights are invaluable for the rational design of more potent anticancer agents.

QSAR models are built using a variety of molecular descriptors, which can be constitutional, topological, geometrical, or electronic in nature. biolscigroup.usmdpi.com These descriptors are calculated using quantum chemical methods like Density Functional Theory (DFT). biolscigroup.us The quality and predictive power of a QSAR model are assessed using statistical parameters such as the coefficient of determination (R²), standard deviation (S), and the cross-validation coefficient (Q²cv). biolscigroup.us An R² value greater than 0.8 is generally considered a good fit, indicating that the model accounts for a significant portion of the variance in biological activity. spu.edu.sy

Table 1: Key Aspects of QSAR Modeling in Purine Research

| Aspect | Description | Reference |

| Goal | To establish a quantitative relationship between chemical structure and biological activity. | spu.edu.synih.gov |

| Key Descriptors | Steric and electronic properties, LogD, pKa, topological polar surface area (TPSA). | imtm.czmdpi.com |

| Computational Methods | 3D-QSAR, Density Functional Theory (DFT) for descriptor calculation. | imtm.czbiolscigroup.us |

| Statistical Validation | R², S, F, Q²cv are used to assess the model's predictive power. | biolscigroup.us |

| Application | Prediction of biological activity for novel compounds, guiding rational drug design. | spu.edu.sy |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as 6-Mercapto-9-methylpurine, and its biological target, typically a protein or enzyme. omicsonline.orgchemrj.org These methods provide detailed insights into the binding mode, affinity, and stability of the ligand-target complex at an atomic level. omicsonline.org

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. chemrj.org The process involves sampling various conformations of the ligand within the binding site and using a scoring function to estimate the binding affinity. jscimedcentral.com This information is crucial for lead optimization and identifying potential drug candidates from large compound databases. omicsonline.org For example, docking studies can reveal key hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, allowing for the study of its flexibility and conformational changes. nih.gov MD simulations can be used to refine docking poses, calculate binding free energies, and assess the stability of the complex. nih.gov By simulating the movement of atoms and molecules, MD can reveal important dynamic processes such as the opening and closing of binding pockets or allosteric effects. For instance, MD simulations have been used to study the conformational dynamics of enzymes and how they are affected by ligand binding. biorxiv.org

Table 2: Comparison of Molecular Docking and Molecular Dynamics Simulations

| Feature | Molecular Docking | Molecular Dynamics (MD) |

| Primary Goal | Predicts the preferred binding orientation of a ligand to a receptor. | Simulates the time-dependent behavior and conformational changes of a molecular system. |

| Flexibility | Often treats the receptor as rigid, though flexible docking is possible. | Both ligand and receptor are typically treated as fully flexible. |

| Time Scale | Static snapshot of the binding event. | Simulates the system over nanoseconds to microseconds. |

| Computational Cost | Relatively low, suitable for high-throughput screening. | High, computationally intensive. |

| Output | Binding pose, scoring function value (estimate of affinity). | Trajectory of atomic coordinates, thermodynamic properties (e.g., free energy). |

These computational tools are often used in a complementary fashion. Docking can provide initial binding poses that are then used as starting points for more rigorous MD simulations to obtain a more accurate understanding of the ligand-target interactions.

Theoretical Investigations of Tautomeric Equilibria and Protonation States of Purine Thiol Analogues

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are widely used to determine the relative stabilities of different tautomers. researchgate.netresearchgate.net These studies have shown that for many purine derivatives, the tautomeric equilibrium is highly sensitive to the surrounding environment, such as the solvent. ias.ac.in For example, theoretical studies on 6-thiopurine have revealed that it exists as a mixture of thione and thiol tautomers, and the ratio of these forms can be influenced by the polarity of the solvent. acs.org

The protonation state of purine analogues is also a key determinant of their function. Computational methods can predict the most likely sites of protonation by calculating the proton affinities of the different nitrogen atoms in the purine ring. researchgate.net For instance, studies on 6-mercaptopurine (B1684380) have indicated that in acidic solutions, protonation occurs at the N1, N7, and N9 positions. researchgate.net

The interplay between tautomerism and protonation is crucial for understanding how these molecules interact with their biological targets. Theoretical calculations can provide a detailed picture of the potential energy surface, identifying the most stable forms and the energy barriers for interconversion. iau.ir This knowledge is vital for interpreting experimental data and for designing molecules with specific tautomeric or protonation preferences to enhance their biological activity.

Quantum Chemical Calculations for Reaction Mechanisms and Electronic Properties

Quantum chemical calculations have become an essential tool for elucidating the intricate details of chemical reactions and understanding the electronic properties of molecules like this compound. rsc.org These computational methods allow researchers to explore reaction pathways, identify transition states, and calculate activation energies, providing insights that are often difficult or impossible to obtain through experimental means alone. nih.gov

By modeling the reaction at the atomic level, quantum chemistry can predict the most likely mechanism for a given transformation. rsc.org This includes identifying intermediates and transition states, which are fleeting species that cannot be easily isolated and studied in the lab. For example, calculations can be used to determine whether a reaction proceeds through a concerted or stepwise mechanism.

Furthermore, quantum chemical calculations provide a wealth of information about the electronic properties of molecules. These properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the dipole moment, are fundamental to a molecule's reactivity and its interactions with other molecules. biolscigroup.us For instance, the HOMO-LUMO energy gap can be related to the molecule's chemical reactivity and its potential as an electronic material.

The insights gained from these calculations are not only of fundamental scientific interest but also have practical applications in areas such as catalyst design and the development of new synthetic methodologies. rsc.org By understanding the factors that control a reaction's outcome, chemists can design more efficient and selective synthetic routes to valuable compounds.

Computational Strategies for Rational Design and Optimization of this compound Derivatives as Enzyme Modulators

The rational design and optimization of this compound derivatives as potent and selective enzyme modulators heavily rely on a synergistic interplay of various computational strategies. These approaches aim to systematically explore the chemical space and identify modifications to the parent molecule that are likely to enhance its desired biological activity while minimizing off-target effects.

A key starting point is often the use of molecular docking to predict how different derivatives will bind to the target enzyme's active site. ijrti.org By visualizing the binding poses, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for affinity. This information can then be used to guide the design of new derivatives with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to establish a correlation between the structural features of a series of derivatives and their inhibitory potency. researchgate.net These models can then be used to predict the activity of virtual compounds, allowing for the rapid screening of large chemical libraries and the prioritization of the most promising candidates for synthesis and experimental testing.

Molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of how the derivatives interact with the enzyme. nih.gov By simulating the system over time, MD can reveal important information about the stability of the enzyme-inhibitor complex, the flexibility of the binding site, and the role of water molecules in mediating the interaction.

By integrating these computational approaches, researchers can adopt a structure-based drug design strategy. This involves an iterative cycle of designing new derivatives based on computational predictions, synthesizing and testing them experimentally, and then using the experimental results to refine the computational models. This iterative process allows for the systematic optimization of the lead compound, ultimately leading to the development of more effective and selective enzyme modulators.

Advanced Analytical and Spectroscopic Characterization Techniques for 6 Mercapto 9 Methylpurine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of 6-Mercapto-9-methylpurine in both solution and solid states.

Multinuclear and Multidimensional NMR Experiments (¹H, ¹³C, ¹⁵N, 2D HMBC, HMQC, NOESY)

A combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (HMQC, HMBC, NOESY) NMR experiments is essential for the unambiguous assignment of all proton, carbon, and nitrogen signals in this compound. researchgate.net These experiments provide crucial information on the connectivity and spatial relationships of atoms within the molecule.

Heteronuclear Multiple Quantum Coherence (HMQC) spectra establish direct, one-bond correlations between protons and the carbons to which they are attached. libretexts.org For this compound, this would definitively link the methyl protons to the methyl carbon and the aromatic protons to their respective carbons in the purine (B94841) ring.

Heteronuclear Multiple Bond Correlation (HMBC) experiments are vital for identifying longer-range couplings, typically over two to three bonds (and sometimes four). libretexts.org This technique is instrumental in piecing together the molecular skeleton by showing correlations between protons and carbons that are not directly bonded. For instance, an HMBC spectrum would reveal correlations from the methyl protons to the C4 and C8 carbons of the purine ring, confirming the position of the methyl group at N9. The analysis of ¹H-¹⁵N HMBC spectra, in conjunction with quantum-chemical calculations, has been used to study the tautomerism and protonation patterns in derivatives of 6-mercaptopurine (B1684380). researchgate.net

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons. For this compound, NOESY can help to confirm the three-dimensional structure and conformation by identifying protons that are close to each other in space, even if they are not directly connected through bonds. researchgate.net

The chemical shifts observed in ¹H, ¹³C, and ¹⁵N NMR spectra are highly sensitive to the electronic environment of the nuclei. scribd.com In purine derivatives like this compound, these shifts can provide insights into tautomeric equilibria, particularly the thione-thiol tautomerism. researchgate.netresearchgate.net Studies on related 6-mercaptopurine compounds have shown that they exist predominantly in the thione form in DMSO-d6 solution. researchgate.net

Table 1: Representative NMR Data for Purine Derivatives

| Nucleus | Chemical Shift Range (ppm) | Coupling Constants (Hz) | Notes |

|---|---|---|---|

| ¹H | Aromatic protons typically appear downfield. Methyl protons are more upfield. | J-couplings between protons can reveal connectivity. | Chemical shifts are influenced by solvent and tautomeric form. |

| ¹³C | Carbon atoms in the purine ring have distinct chemical shifts. The methyl carbon appears at a characteristic upfield position. | ¹J_CH couplings are typically around 150 Hz. ²,³J_CH couplings are smaller and observed in HMBC. | Useful for identifying quaternary carbons which have no attached protons. |

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) spectroscopy is an indispensable tool for characterizing the different physical forms of this compound, such as crystalline polymorphs and amorphous states. europeanpharmaceuticalreview.com Unlike solution-state NMR, which provides an average structure, ssNMR gives information about the molecule in its solid-state environment. nih.gov

Cross-Polarization Magic-Angle Spinning (CPMAS) is a common ssNMR technique used to obtain high-resolution spectra of solid samples. researchgate.net ¹³C and ¹⁵N CPMAS spectra have been successfully used to study 6-mercaptopurine and its derivatives, confirming their thionic character in the solid state. researchgate.net These spectra can distinguish between different crystalline forms (polymorphs) by revealing differences in the local environment of the nuclei, which result in different chemical shifts. cardiff.ac.uk

Furthermore, ssNMR can be used to quantify the amount of crystalline versus amorphous content in a sample, which is critical for pharmaceutical applications as different forms can have different physical properties. bruker.com The technique is inherently quantitative and can selectively detect the active pharmaceutical ingredient (API) even in the presence of excipients. europeanpharmaceuticalreview.com

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. wikipedia.org

High-Resolution Electrospray Ionization (ESI-MS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the precise mass determination of molecules like this compound. uleth.canih.gov This high accuracy enables the confident determination of the elemental formula of the parent ion. pnnl.gov

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, MS/MS experiments would likely show characteristic losses, such as the loss of the methyl group or fragments from the purine ring. The fragmentation pattern can be used to confirm the identity of the compound and to distinguish it from its isomers. For example, the fragmentation of methylated purines has been studied to understand their structure and reactivity. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Expected Observation | Information Gained |

|---|---|---|

| HR-ESI-MS | A protonated molecular ion [M+H]⁺ with a highly accurate m/z value. | Confirmation of the elemental formula (C₆H₆N₄S). |

Optical Spectroscopies for Interaction and Tautomeric Studies

Optical spectroscopy techniques are valuable for investigating the electronic structure and tautomeric forms of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. academie-sciences.fr The absorption maxima (λ_max) and the shape of the absorption bands are characteristic of the electronic structure of the molecule. For this compound, the UV-Vis spectrum is expected to show absorptions arising from the π → π* and n → π* electronic transitions within the purine ring.

UV-Vis spectroscopy is particularly useful for studying tautomeric equilibria in purine derivatives. researchgate.net The different tautomers (e.g., thione vs. thiol) have distinct electronic structures and therefore exhibit different UV-Vis absorption spectra. By monitoring changes in the spectrum as a function of solvent polarity or pH, it is possible to gain insights into the predominant tautomeric form in solution. Studies on related 6-mercaptopurine compounds have utilized UV-Vis spectroscopy to investigate their tautomerism and ionization constants. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-mercaptopurine |

| 6-chloro-2-methylthiopurine |

| 6-methoxypurine |

| 6-methylthiopurine |

| 7-methylxanthine |

| Adenine (B156593) |

| Alloxazine |

| Isoalloxazine |

| 1-methylxanthine |

| 9-methylxanthine |

Fluorescence Spectroscopy for Binding Dynamics

Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding interactions between molecules. By monitoring changes in the fluorescence properties of a fluorophore, such as intensity, emission wavelength, and polarization, upon interaction with a ligand, detailed information about binding mechanisms, affinity, and conformational changes can be obtained. In the context of this compound, while direct studies are not extensively detailed in the provided results, the principles of fluorescence spectroscopy in studying binding dynamics of similar molecules and systems provide a strong framework for its application.

The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, is often utilized to study their interactions with small molecules. When a compound like this compound binds to a protein, it can quench the intrinsic fluorescence of these residues. This quenching can occur through various mechanisms, including static quenching (formation of a non-fluorescent ground-state complex) and dynamic quenching (collisional deactivation of the excited state). By analyzing the fluorescence quenching data at different temperatures and using the Stern-Volmer equation, the quenching mechanism can be elucidated. nih.gov

For instance, studies on the binding of other heterocyclic compounds to serum albumins, such as bovine serum albumin (BSA), have demonstrated the power of fluorescence spectroscopy. nih.gov These studies often reveal that hydrogen bonding and van der Waals forces are the predominant intermolecular forces in the binding process. nih.gov Furthermore, Förster resonance energy transfer (FRET) calculations, based on the overlap between the donor's emission spectrum (e.g., tryptophan in a protein) and the acceptor's absorption spectrum (the binding ligand), can be used to determine the distance between the donor and acceptor, providing further evidence for the binding and its mechanism. nih.gov

Three-dimensional fluorescence spectroscopy, which involves recording emission spectra at a series of excitation wavelengths, can provide a more comprehensive picture of the binding interaction by revealing changes in the microenvironment of the fluorophores. nih.gov

Table 1: Parameters Obtainable from Fluorescence Spectroscopy in Binding Studies

| Parameter | Description | Significance |

| Binding Constant (Ka) | Measures the affinity between the ligand and the biomolecule. | Indicates the strength of the interaction. |

| Number of Binding Sites (n) | The number of ligand molecules that can bind to one biomolecule. | Provides stoichiometry of the interaction. |

| Quenching Mechanism | Differentiates between static and dynamic quenching. | Elucidates the nature of the interaction (e.g., complex formation vs. collisional). |

| Thermodynamic Parameters (ΔH, ΔS, ΔG) | Enthalpy, entropy, and Gibbs free energy changes of binding. | Characterizes the driving forces of the binding process (e.g., hydrophobic, electrostatic). |

| Förster Distance (R0) | The distance at which FRET efficiency is 50%. | Allows for the calculation of the distance between the ligand and a specific fluorophore in the biomolecule. |

Circular Dichroism (CD) for Chiral Interactions and Conformational Changes

Circular dichroism (CD) spectroscopy is an essential optical technique for studying chiral molecules and their interactions. It measures the differential absorption of left- and right-circularly polarized light. nih.govcreative-proteomics.com This technique is particularly sensitive to the secondary and tertiary structure of macromolecules like proteins and nucleic acids, and can detect conformational changes that occur upon ligand binding. nih.govcreative-proteomics.comafricanjournalofbiomedicalresearch.com

Molecules that are not superimposable on their mirror images are termed chiral. aps.orgphotophysics.com While this compound itself is not chiral, its interaction with a chiral macromolecule, such as a protein or DNA, can induce a CD signal. scispace.com This phenomenon, known as induced circular dichroism, provides valuable information about the binding event and the environment of the bound molecule. scispace.com

When a small molecule like this compound binds to a protein, it can alter the protein's secondary structure (e.g., α-helix, β-sheet content). These changes are reflected in the far-UV CD spectrum (typically 190-250 nm). africanjournalofbiomedicalresearch.com For example, a decrease in the negative ellipticity at 222 nm might indicate a loss of α-helical content. africanjournalofbiomedicalresearch.com Similarly, binding to DNA can induce changes in the DNA's conformation (e.g., from B-form to A-form or Z-form), which can be monitored by the characteristic changes in the CD spectrum of the DNA. nih.gov

The study of such interactions is crucial for understanding the biological activity of purine analogs. The conformational changes induced by binding can affect the function of the target macromolecule.

Table 2: Typical Wavelength Regions and Corresponding Structural Information from CD Spectroscopy

| Wavelength Region (nm) | Structural Element | Typical CD Signal Characteristics |

| 190-250 | Protein Secondary Structure | α-helices show negative bands around 222 and 208 nm and a positive band around 193 nm. β-sheets show a negative band around 218 nm and a positive band around 195 nm. Random coils show a negative band near 200 nm. |

| 260-320 | DNA Conformation | B-DNA shows a positive band around 275 nm and a negative band around 245 nm. Z-DNA shows a negative band around 290 nm and a positive band around 260 nm. nih.gov |

| 250-350 | Tertiary Structure and Induced CD | Changes in the environment of aromatic amino acids or the induced CD of a bound achiral ligand. |

Chromatographic and Electrophoretic Methods for Separation, Purification, and Quantification

Chromatographic and electrophoretic techniques are fundamental for the separation, purification, and quantification of compounds like this compound from complex mixtures, such as reaction products or biological samples.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique. nih.gov The main modes of HPLC applicable to purine analogs include:

Reversed-Phase HPLC (RP-HPLC): This is the most common mode, where separation is based on hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. Less polar compounds are retained longer.

Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. It is particularly useful for ionizable compounds like this compound.

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be used for initial fractionation of complex mixtures. nih.gov

Hydrophilic Interaction Chromatography (HILIC): This is an alternative to RP-HPLC for polar compounds, where elution is in order of increasing hydrophilicity. nih.gov

These chromatographic methods can be used for both analytical purposes (quantification) and preparative purposes (purification). nih.gov For instance, a crude synthetic mixture containing this compound can be purified using preparative RP-HPLC to obtain the pure compound for further studies.

Capillary electrophoresis (CE) is another powerful separation technique that offers high resolution and requires only small sample volumes. Separation in CE is based on the differential migration of charged species in an electric field. This method can be highly effective for the analysis and quantification of purine derivatives in various matrices.

Table 3: Comparison of Chromatographic and Electrophoretic Methods

| Technique | Principle of Separation | Primary Application for this compound |

| Reversed-Phase HPLC | Hydrophobicity | Quantification and purification from less polar impurities. |

| Ion-Exchange HPLC | Net charge | Separation from other charged molecules, purification. |

| Size-Exclusion HPLC | Molecular size | Initial fractionation of complex mixtures. nih.gov |

| HILIC | Hydrophilicity | Separation of polar compounds. nih.gov |

| Capillary Electrophoresis | Charge-to-size ratio | High-resolution analysis and quantification. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iastate.eduanton-paar.com This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical properties and biological activity of a compound.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. iastate.eduanton-paar.com By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic structure is determined. iastate.edu

For this compound, an X-ray crystal structure would reveal the exact tautomeric form present in the solid state, the planarity of the purine ring system, and the details of intermolecular interactions, such as hydrogen bonding involving the mercapto group and the nitrogen atoms of the purine ring. This information is invaluable for computational modeling studies, such as docking simulations, and for understanding how the molecule might interact with its biological targets.

X-ray powder diffraction (XRPD) is a related technique that is used to characterize polycrystalline materials. americanpharmaceuticalreview.com It can be used to identify different crystalline forms (polymorphs) of a compound, which can have different physical properties. americanpharmaceuticalreview.com

Table 4: Information Obtained from X-ray Crystallography

| Parameter | Description | Importance for this compound |

| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal lattice. | Fundamental crystallographic data for the solid-state form. |

| Space Group | The set of symmetry operations that describe the crystal's symmetry. | Provides information about the packing arrangement of the molecules. |

| Atomic Coordinates | The x, y, and z coordinates of each atom in the unit cell. | Defines the precise three-dimensional structure of the molecule. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between bonds. | Confirms the molecular connectivity and geometry. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | Reveals the three-dimensional shape and flexibility of the molecule. |

| Intermolecular Interactions | Hydrogen bonds, van der Waals contacts, and π-π stacking interactions. | Explains the crystal packing and can provide insights into potential binding modes with biological macromolecules. |

Preclinical Research Applications and Biological Activities of 6 Mercapto 9 Methylpurine in Experimental Models

Evaluation of Antimicrobial and Antifungal Potency of Purine (B94841) Thiol Analogues

The investigation into purine thiol analogues, including derivatives of 6-mercaptopurine (B1684380), has revealed a spectrum of antimicrobial and antifungal activities. Research has focused on synthesizing novel derivatives and evaluating their efficacy against various pathogens, including drug-resistant strains.

Studies on a series of 6,9-disubstituted purine analogues demonstrated notable antifungal activity. For instance, certain 9-cyclopentyl-6-aminopurine derivatives exhibited excellent activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL. researchgate.net These compounds showed better antifungal effects than the standard drug oxiconazole. researchgate.net Furthermore, other synthesized purine derivatives incorporating a morpholino group at the C-6 position also displayed strong inhibition of fungal strains, with MIC values as low as 2–4 μg/mL against C. albicans. researchgate.net

In the realm of antibacterial evaluation, purine derivatives have shown promise. A compound featuring a 4-chlorobenzylamino group at the 6-position of the purine moiety had antibacterial activity comparable to ciprofloxacin (B1669076) against both standard and clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The broad-spectrum potential of these analogues is underscored by evaluations against a panel of microbes. For example, various N-9 substituted 6-morpholino-9H-purine derivatives were effective against bacterial strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli with MIC values in the range of 4–8 μg/mL. researchgate.net

The data below summarizes the antimicrobial and antifungal potency of various purine thiol analogues as reported in preclinical studies.

Interactive Data Table: Antimicrobial Activity of Purine Thiol Analogues

| Compound Class | Target Organism | Activity/Measurement | Source |

| 9-Cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine | Candida albicans | MIC: 3.12 µg/mL | researchgate.net |

| 6-[(N-phenylaminoethyl)amino]-9H-purine | Candida albicans | MIC: 3.12 µg/mL | researchgate.net |

| 6-Substituted aminopurines (general) | Candida albicans | Better activity than standard oxiconazole | researchgate.net |

| 6-(4-chlorobenzyl)amino-9H-purine derivative | Methicillin-resistant S. aureus (MRSA) | Comparable activity to ciprofloxacin | researchgate.net |

| N-9 substituted 6-morpholino-9H-purine derivatives | S. aureus, B. subtilis, E. coli | MIC: 4–8 μg/mL | researchgate.net |

| N-9 substituted 6-morpholino-9H-purine derivatives | Fungal Strains | MIC: 2–4 μg/mL | researchgate.net |

Mechanistic Investigations in Non-Human Animal Models

Mechanistic studies in non-human experimental models, particularly using cell lines, have provided insight into the cellular responses elicited by 6-mercaptopurine and its analogues. Research using Chinese hamster ovary (CHO) cells explored the mechanisms of action of 9-(tetrahydro-2-furyl)-6-mercaptopurine (THFMP), a compound that converts to 6-mercaptopurine (6-MP). nih.gov In wild-type CHO cells, THFMP undergoes metabolic conversion to 6-thio-guanine, which is then incorporated into DNA. nih.gov This action is characteristic of 6-MP and leads to the inhibition of de novo purine biosynthesis, ultimately affecting cell division and survival. nih.gov

Interestingly, the cellular response is dependent on specific enzyme activity. nih.gov In CHO cells deficient in the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), there was only a 2- to 4-fold resistance to THFMP, compared to a 20- to 40-fold resistance to 6-MP. nih.gov This suggests that while THFMP's primary action in enzyme-proficient cells is through its conversion to 6-MP, it may have a unique mechanism of action in cells lacking HGPRTase. nih.gov

Further research into cellular responses to purine analogues involves the DNA repair pathways. The N-methylpurine DNA glycosylase (MPG), a key enzyme in the base excision repair (BER) pathway, is responsible for repairing DNA adducts caused by certain alkylating agents. psu.edu Studies in murine embryonic stem cells have shown that a deficiency in the gene for this glycosylase (known as Aag) leads to increased susceptibility to cell death and S-phase arrest after exposure to DNA damaging agents. psu.edu This highlights the critical role of DNA repair mechanisms in mitigating the cellular impact of purine-related DNA lesions.

Development and Application of 6-Mercapto-9-methylpurine-Based Biochemical Assays for General Research

A significant application of a this compound derivative is in the development of sensitive biochemical assays for measuring inorganic phosphate (B84403) (Pi). pnas.org The assay utilizes the substrate 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), a close analogue of this compound. pnas.orgresearchgate.net

The principle of the assay is based on the enzymatic activity of purine nucleoside phosphorylase (PNP). cytoskeleton.com In the presence of inorganic phosphate, PNP catalyzes the phosphorolysis of MESG into ribose-1-phosphate (B8699412) and the base 2-amino-6-mercapto-7-methylpurine. nih.govnih.gov This reaction causes a distinct shift in the absorbance maximum of the solution, which can be monitored spectrophotometrically at 360 nm. pnas.orgcytoskeleton.com The increase in absorbance at this wavelength is directly proportional to the amount of inorganic phosphate consumed in the reaction. cytoskeleton.com

This continuous, real-time assay has proven invaluable for kinetic studies of enzymes that release phosphate, such as ATPases and GTPases. pnas.orgacs.org It has been widely adopted to measure the activity of various proteins, including:

Myosin ATPase pnas.orgcytoskeleton.com

Kinesin motor proteins cytoskeleton.com

GTPases and other phosphatases pnas.orgnih.gov

DNA and RNA helicases nih.gov

The assay is commercially available in kit form and is noted for its sensitivity, capable of detecting phosphate concentrations in the low micromolar range. pnas.orgnih.gov Its utility has been demonstrated in diverse research areas, from studying the assembly of actin and tubulin to characterizing the enzymatic activity of proteins involved in nikkomycin (B1203212) biosynthesis and methionine metabolism. nih.govacs.orgacs.org

Interactive Data Table: Components of the MESG-Based Phosphate Assay

| Component | Role in Assay | Source |

| 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) | Substrate for PNP; its conversion is monitored. | pnas.orgcytoskeleton.com |

| Purine Nucleoside Phosphorylase (PNP) | Enzyme that catalyzes the phosphorolysis of MESG. | pnas.orgcytoskeleton.com |

| Inorganic Phosphate (Pi) | The analyte being measured; a co-substrate for the PNP reaction. | pnas.org |

| Enzyme of Interest (e.g., ATPase, GTPase) | The source of the inorganic phosphate being released. | acs.orgnih.gov |

| Spectrophotometer | Instrument used to measure the change in absorbance at 360 nm. | pnas.orgnih.gov |

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 6-Mercapto-9-methylpurine in synthetic samples?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be used to verify the purine backbone and methylthio substitution pattern. High-resolution mass spectrometry (HRMS) is essential for confirming molecular formula (C₆H₆N₄S) and isotopic patterns. Cross-referencing with published spectral databases (e.g., mzCloud) ensures accuracy . For novel derivatives, X-ray crystallography may be necessary to resolve ambiguities in tautomeric forms or regiochemistry .

Q. What are standard protocols for synthesizing this compound in a laboratory setting?

- Methodological Answer : Synthesis typically involves nucleophilic substitution on purine precursors. For example, reacting 6-chloro-9-methylpurine with sodium thiomethoxide in anhydrous dimethylformamide (DMF) under inert atmosphere at 60–80°C for 12–24 hours. Post-reaction, purify via column chromatography (silica gel, chloroform/methanol gradient) and validate purity (>95%) using HPLC with UV detection at λmax 219 nm and 289 nm .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times, or solvent systems). To resolve discrepancies:

Replicate experiments using standardized protocols (e.g., NIH/WHO guidelines).

Perform dose-response curves with internal controls (e.g., known inhibitors).

Validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays).

Statistical validation (ANOVA, p-value thresholds) and adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) are critical .

Advanced Research Questions

Q. What strategies optimize the yield and scalability of this compound synthesis for preclinical studies?

- Methodological Answer : Scalability challenges include solvent choice and purification efficiency. Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety profiles. Use flow chemistry for continuous synthesis, monitoring reaction kinetics via inline UV-Vis spectroscopy. For purification, switch to preparative HPLC with C18 columns and optimize gradient elution parameters. Document batch-specific analytical data (e.g., NMR, LC-MS) to ensure consistency across scales .

Q. How can researchers develop analytical methods to distinguish this compound from its degradation products?

- Methodological Answer : Employ stability-indicating assays such as forced degradation studies (acid/base hydrolysis, thermal stress, oxidative conditions). Use UPLC-PDA-MS to track degradation pathways and identify byproducts. Quantify degradation kinetics using Arrhenius plots for shelf-life prediction. Validate method specificity, precision, and robustness per ICH Q2(R1) guidelines, with LOQ ≤ 0.1% .

Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (AMBER or GROMACS) to predict binding affinities and conformational stability. Validate models using experimental data (e.g., IC₅₀ values from enzymatic assays). For redox-active targets, apply density functional theory (DFT) to analyze electron transfer mechanisms. Cross-reference results with ChEMBL or PubChem bioactivity datasets .

Data Reporting and Reproducibility

Q. What criteria should be prioritized when reporting spectral data for this compound derivatives?

- Methodological Answer : Include raw data (e.g., NMR FID files, mass spectra) in supplementary materials. Report chemical shifts (δ in ppm) relative to TMS or solvent peaks, coupling constants (J in Hz), and integration ratios. For MS, specify ionization mode (ESI+/ESI−) and resolution (e.g., 70,000 at m/z 200). Adhere to Beilstein Journal guidelines for compound characterization .

Q. How can researchers ensure reproducibility in pharmacological studies involving this compound?

- Methodological Answer : Use authenticated cell lines (e.g., STR profiling) and standardized compound stocks (e.g., DMSO aliquots stored at −80°C). Report exact concentrations, vehicle controls, and statistical power calculations. Publish detailed protocols on platforms like Protocols.io . Collaborate with third-party labs for independent validation .

Ethical and Literature Considerations

Q. What frameworks assist in formulating hypothesis-driven research questions for this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure inquiries. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.